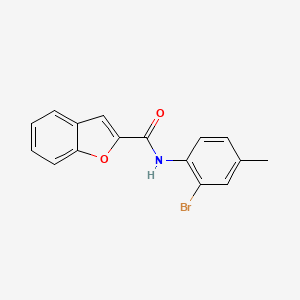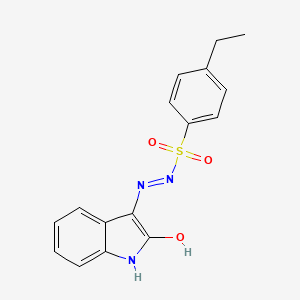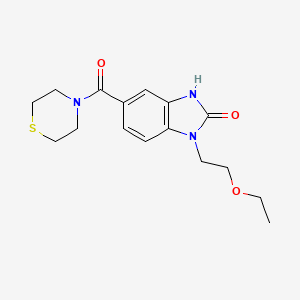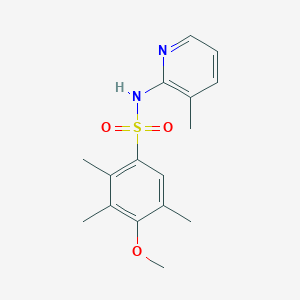![molecular formula C16H24N2O3S B5533280 1-(3-methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5533280.png)
1-(3-methylbutanoyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine derivatives are a focus of significant interest in medicinal chemistry due to their diverse pharmacological activities. Compounds such as 1-substituted piperazine derivatives have been explored for their antibacterial activities and receptor antagonistic properties, showcasing the versatility of the piperazine scaffold in drug design (Wu Qi, 2014).
Synthesis Analysis
The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions, where the appropriate precursors are reacted under controlled conditions to introduce various functional groups. For example, 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and its derivatives were synthesized through a connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, optimized to achieve a yield of 75% under specific conditions (Wu Qi, 2014).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of piperazine derivatives, revealing aspects such as conformation and stereochemistry. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine demonstrates the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom, which are common structural features in sulfonamide-linked piperazines (S. Naveen et al., 2007).
Propiedades
IUPAC Name |
3-methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)12-16(19)17-8-10-18(11-9-17)22(20,21)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWXKVGPKJYSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone](/img/structure/B5533197.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5533206.png)

![5,5'-[1,4-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5533223.png)
![5-butyl-2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5533225.png)
![(4aS*,7aR*)-1-(2,5-dimethoxybenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5533236.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533243.png)


![5,7-dimethyltetrahydro-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-thiopyran]-6-one](/img/structure/B5533273.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate](/img/structure/B5533287.png)
![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533294.png)
